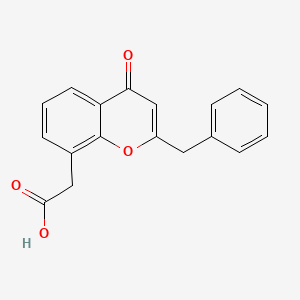
(2-Benzyl-4-oxo-4H-1-benzopyran-8-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Benzyl-4-oxo-4H-chromen-8-yl)acetic acid is a complex organic compound that belongs to the class of chromenes. Chromenes are oxygen-containing heterocyclic compounds with a benzoannulated γ-pyrone ring. This compound is characterized by the presence of a benzyl group attached to the chromen-4-one core, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzyl-4-oxo-4H-chromen-8-yl)acetic acid typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form 2-benzylidene-2-hydroxyacetophenone. This intermediate is then cyclized using an acid catalyst to yield the chromen-4-one core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also increasingly being adopted in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Benzyl-4-oxo-4H-chromen-8-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one.
Substitution: Electrophilic substitution reactions can occur at the benzyl group or the chromen ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Chroman-4-one derivatives.
Substitution: Various substituted chromenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(2-Benzyl-4-oxo-4H-chromen-8-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(2-Benzyl-4-oxo-4H-chromen-8-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 4-oxo-4H-chromene-2-carboxylic acid
- 2-(1,3-Benzothiazol-2-yl)-4H-chromen-4-one
- Spiro[1,4-benzothiazine-2,2’-chromene]-3,4’(3’H,4H)-dione
Uniqueness
2-(2-Benzyl-4-oxo-4H-chromen-8-yl)acetic acid is unique due to its specific structural features, such as the benzyl group and the acetic acid moiety. These features confer distinct chemical reactivity and biological activity compared to other chromene derivatives .
Propiedades
Número CAS |
87627-18-7 |
|---|---|
Fórmula molecular |
C18H14O4 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
2-(2-benzyl-4-oxochromen-8-yl)acetic acid |
InChI |
InChI=1S/C18H14O4/c19-16-11-14(9-12-5-2-1-3-6-12)22-18-13(10-17(20)21)7-4-8-15(16)18/h1-8,11H,9-10H2,(H,20,21) |
Clave InChI |
VGVJLJSWNHDQNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC(=O)C3=CC=CC(=C3O2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




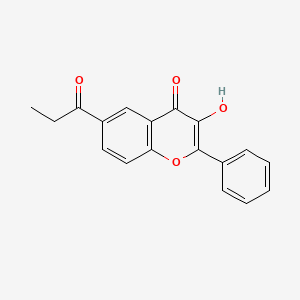
![(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11840888.png)
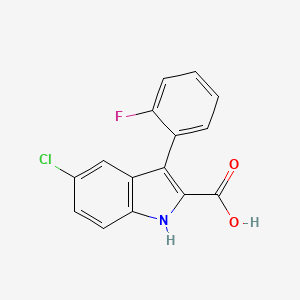
![3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B11840909.png)
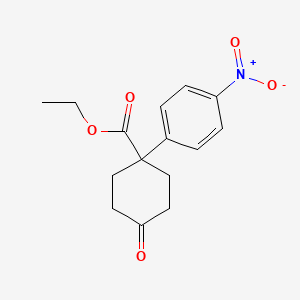
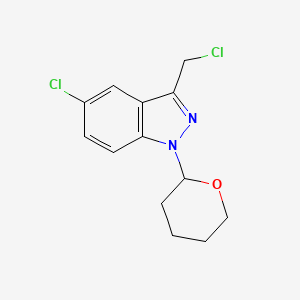



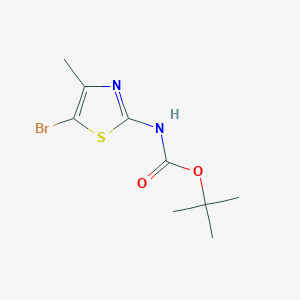

![1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11840970.png)
